molecular formula C12H16ClNO2 B6352579 Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate CAS No. 1154286-85-7

Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate

Cat. No.: B6352579
CAS No.: 1154286-85-7
M. Wt: 241.71 g/mol
InChI Key: ZDQVLZVASBBIBI-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate is an organic compound with the molecular formula C12H16ClNO2. It is a methyl ester derivative of propanoic acid, featuring a 4-chlorophenyl group and a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 4-chlorobenzylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

  • Methyl 3-{[(4-chlorophenyl)methyl]amino}-2,2-dimethylpropanoate
  • Methyl 3-{[(4-chlorophenyl)methyl]amino}-3-hydroxy-2-methylpropanoate
  • Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylbutanoate

Comparison: Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVLZVASBBIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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